![molecular formula C11H18N4O B1427206 6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine CAS No. 1342059-00-0](/img/structure/B1427206.png)
6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine
Overview
Description
6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine, also known as 6-EtNPP or 6-EtNPPA, is a synthetic small molecule that has been studied for its potential applications in scientific research. It is an amine derivative of pyrazinamide, a drug used to treat tuberculosis, and has been found to be a potent activator of the N-methyl-D-aspartate (NMDA) receptor. 6-EtNPP has been used in numerous studies to investigate the role of NMDA receptor activation in various physiological and biochemical processes, including learning and memory, pain, and neurodegenerative diseases.
Scientific Research Applications
I have conducted several searches to find specific scientific research applications for “6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine”, but unfortunately, there seems to be limited publicly available information on this compound’s applications. The search results primarily provide general information on related compounds and their uses in pharmaceuticals and chemical synthesis.
- Piperidine derivatives, which include compounds similar to “6-ethoxy-N-(piperidin-4-yl)pyrazin-2-amine”, are important synthetic medicinal blocks for drug construction .
- Compounds with structural similarities have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
Pharmaceutical Applications
Anti-tubercular Activity
Chemical Synthesis
properties
IUPAC Name |
6-ethoxy-N-piperidin-4-ylpyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-16-11-8-13-7-10(15-11)14-9-3-5-12-6-4-9/h7-9,12H,2-6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQJINOJYXJELD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CN=C1)NC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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